molecular formula C17H27N3O13P2 B1264736 dTDP-L-4-oxovancosamine

dTDP-L-4-oxovancosamine

Cat. No. B1264736
M. Wt: 543.4 g/mol
InChI Key: LXNLHPYBLNFMEH-VRLCQRPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-L-4-oxovancosamine is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Enzymatic Mechanisms and Structural Insights

  • dTDP-D-glucose 4,6-dehydratase (RmlB) is significant in the biosynthetic pathway for producing dTDP-L-rhamnose, a component vital in the virulence of certain pathogenic bacteria. The enzyme's structural analysis from Salmonella enterica has provided deep insights into its mechanism, highlighting a unique active site and suggesting potential therapeutic targets (Allard et al., 2002).

Pathway Analysis for Therapeutic Targets

  • The crystal structure of dTDP-6-deoxy-d-xylo-4-hexulose 3,5 epimerase (RmlC) from Salmonella enterica, involved in the biosynthesis of dTDP-l-rhamnose, offers valuable data for developing new therapeutic agents against pathogenic bacteria, given the pathway's absence in humans (Giraud et al., 2000).

Novel Enzymatic Properties

  • The study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD) from Salmonella enterica reveals unique properties like a novel Mg2+-dependent dimerization mode, enriching the understanding of enzyme mechanisms in the conversion of dTDP-D-glucose to dTDP-L-rhamnose, an important antibacterial target (Blankenfeldt et al., 2002).

Chemoenzymatic Synthesis Applications

  • Chemoenzymatic synthesis using enzymes from Salmonella enterica's dTDP-beta-L-rhamnose biosynthetic pathway has been used to create dTDP-activated 2,6-dideoxyhexoses, crucial for studying enzymes in the biosynthesis of polyketides and antibiotic/antitumor drugs (Amann et al., 2001).

Crystallography and Structural Elucidation

  • The purification and crystallization of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica, and subsequent structural elucidation, provide a foundation for understanding the enzyme's role in dTDP-L-rhamnose biosynthesis, crucial for the cell wall of pathogenic bacteria (Allard et al., 2000).

properties

Product Name

dTDP-L-4-oxovancosamine

Molecular Formula

C17H27N3O13P2

Molecular Weight

543.4 g/mol

IUPAC Name

[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,17-/m0/s1

InChI Key

LXNLHPYBLNFMEH-VRLCQRPESA-N

Isomeric SMILES

C[C@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N

Canonical SMILES

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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